molecular formula C9H14ClNO2 B1371793 2-(3-Methoxyphenoxy)ethanamine hydrochloride CAS No. 26378-67-6

2-(3-Methoxyphenoxy)ethanamine hydrochloride

Cat. No.: B1371793
CAS No.: 26378-67-6
M. Wt: 203.66 g/mol
InChI Key: LGMIQCMCVPFRBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)ethanamine hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-methoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can mimic or inhibit the action of natural neurotransmitters, affecting various signaling pathways in the body . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological targets. This makes it particularly useful in certain types of chemical and biological research .

Properties

IUPAC Name

2-(3-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-3-2-4-9(7-8)12-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMIQCMCVPFRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639963
Record name 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26378-67-6
Record name 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethoxy)-3-methoxybenzene hydrochloride
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